N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide
CAS No.: 314285-25-1
Cat. No.: VC21524787
Molecular Formula: C24H20N2O2S2
Molecular Weight: 432.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314285-25-1 |
|---|---|
| Molecular Formula | C24H20N2O2S2 |
| Molecular Weight | 432.6g/mol |
| IUPAC Name | N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C24H20N2O2S2/c27-23(21-13-7-17-29-21)25(19-9-3-1-4-10-19)15-16-26(20-11-5-2-6-12-20)24(28)22-14-8-18-30-22/h1-14,17-18H,15-16H2 |
| Standard InChI Key | BZYGUUHQKKFHQT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4 |
| Canonical SMILES | C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4 |
Introduction
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene-based carboxamides. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a bioactive agent due to its structural features that facilitate interactions with biological targets.
Molecular Data
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.56 g/mol |
| Synonyms | N,N'-1,2-ethanediylbis(N-phenyl-2-thiophenecarboxamide) |
| CAS Number | 314285-25-1 |
| PubChem CID | 1632007 |
The presence of multiple thiophene and phenyl groups contributes to its rigid structure and potential for diverse biological activities.
Synthesis
The synthesis of N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide involves multi-step reactions, typically starting from thiophene derivatives. A general pathway includes:
-
Activation of Thiophene Carboxylic Acid: Conversion into an acyl chloride using reagents like thionyl chloride.
-
Amidation Reaction: Reaction with aniline derivatives to form intermediate amides.
-
Coupling Reaction: Introduction of the ethylene linker and subsequent reaction with another thiophene carboxylic acid derivative.
These steps require precise control over reaction conditions to ensure high yield and purity.
Potential Pharmacological Applications
This compound has been investigated for its role as an inhibitor of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in immune regulation and cancer progression. IDO1 inhibitors are being explored for:
-
Neurological Disorders: Conditions such as major depressive disorder and schizophrenia due to their effects on the kynurenine pathway .
Density Functional Theory (DFT) Analysis
Computational studies using DFT methods have been employed to analyze the electronic properties of related compounds:
-
HOMO-LUMO Gap: Indicates stability and reactivity.
-
Electrophilicity Index: Suggests potential sites for nucleophilic or electrophilic attack.
Crystallographic Data
Single-crystal X-ray diffraction studies reveal:
-
Intramolecular hydrogen bonding stabilizes the structure.
-
π–π stacking interactions between aromatic rings contribute to crystal packing.
Comparative Analysis with Related Compounds
A comparison with other thiophene-based derivatives highlights the unique features of this compound:
Key Findings
-
The compound exhibits favorable pharmacokinetic properties, including good brain permeability, making it suitable for central nervous system applications .
-
Structural modifications could further enhance its selectivity and potency against specific biological targets.
Future Research
Future studies could focus on:
-
Expanding structure–activity relationship (SAR) studies to optimize therapeutic efficacy.
-
Investigating its role in combination therapies for cancer or neurological disorders.
-
Exploring its environmental impact and stability under various conditions.
By understanding its synthesis, properties, and biological activities, N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide represents a promising lead in medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume